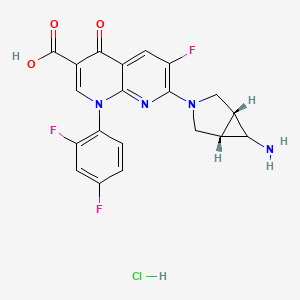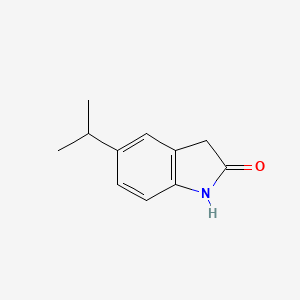
GLUCAGON-37 (HUMAN, MOUSE, RAT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLUCAGON-37 (HUMAN, MOUSE, RAT) is a peptide hormone derived from the post-translational processing of proglucagon. It is a significant regulator of glucose metabolism and homeostasis. This compound plays a crucial role in increasing blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GLUCAGON-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, GLUCAGON-37 is produced using recombinant DNA technology. This involves inserting the gene encoding GLUCAGON-37 into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
GLUCAGON-37 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Wissenschaftliche Forschungsanwendungen
GLUCAGON-37 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and its interactions with other hormones.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes and obesity.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
Wirkmechanismus
GLUCAGON-37 exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR) located on the cell membrane. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates and activates various enzymes involved in gluconeogenesis and glycogenolysis. This results in the increased production and release of glucose from the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucagon-like peptide 1 (1-37): Another peptide derived from proglucagon, but with different biological activities.
Glucagon-like peptide 1 (7-37): A truncated form of GLUCAGON-37 with distinct physiological effects, including the stimulation of insulin secretion and inhibition of glucagon release.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for the treatment of type 2 diabetes and obesity.
Uniqueness
GLUCAGON-37 is unique in its ability to regulate glucose metabolism by promoting gluconeogenesis and glycogenolysis. Its role in increasing blood glucose levels distinguishes it from other similar peptides that primarily focus on insulin secretion and glucose uptake .
Eigenschaften
CAS-Nummer |
159002-68-3 |
|---|---|
Molekularformel |
C192H295N61O60S |
Molekulargewicht |
4449.899 |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChI-Schlüssel |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


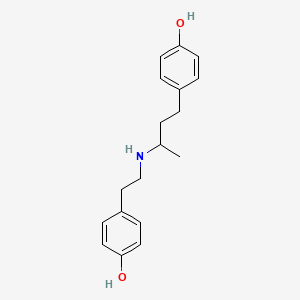
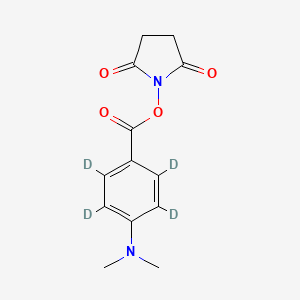
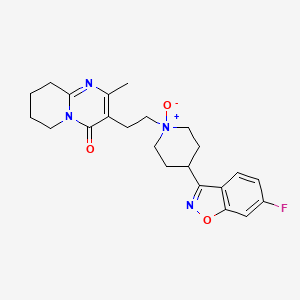
![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
![2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588565.png)
![2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588568.png)
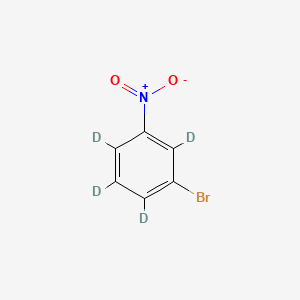
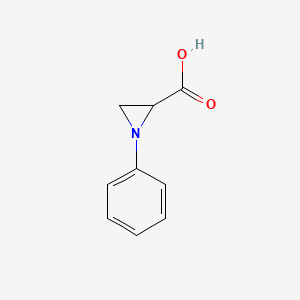
![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)
![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)
